molecular formula C13H16Cl2N2O B6134332 1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide

Cat. No.: B6134332
M. Wt: 287.18 g/mol
InChI Key: QBYCPBAMDIFCLP-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to the piperidine ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the 2,4-dichlorobenzyl group.

    Reaction Conditions: The piperidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds. The 2,4-dichlorobenzyl group is introduced via nucleophilic substitution reactions.

    Industrial Production: Industrial production methods may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. Common reagents include bases, solvents, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired product and include temperature control, solvent choice, and reaction time.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways and receptors.

    Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response. The exact mechanism depends on the specific biological context and target.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)piperidine-4-carboxamide can be compared with other piperidine derivatives:

    Similar Compounds: Examples include piperidine, piperine, and other substituted piperidines.

    Uniqueness: The presence of the 2,4-dichlorobenzyl group distinguishes it from other piperidine derivatives, imparting unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and its overall biological activity.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-11-2-1-10(12(15)7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYCPBAMDIFCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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